(3,3,3-Trichloro-1-propenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60504-00-9 |
|---|---|
Molecular Formula |
C9H7Cl3 |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
3,3,3-trichloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
NUDSHVLUIKPZLF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Alkene and Aromatic Chemistry Research
The academic interest in (3,3,3-Trichloro-1-propenyl)benzene stems from its hybrid nature, incorporating both a phenyl group and a trichloropropenyl moiety. Halogenated alkenes are versatile building blocks in organic synthesis, primarily due to the influence of the halogen atoms on the reactivity of the carbon-carbon double bond. The presence of the electron-withdrawing trichloromethyl group is expected to significantly polarize the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This contrasts with the typical reactivity of simple alkenes, which readily undergo electrophilic addition.
Furthermore, the phenyl group introduces the rich chemistry of aromatic compounds. The double bond in conjugation with the benzene (B151609) ring suggests the potential for extended π-systems, which are fundamental to the properties of many organic materials. The interplay between the electron-withdrawing nature of the trichloropropenyl group and the electron-donating or -withdrawing character of potential substituents on the benzene ring could lead to interesting electronic and optical properties.
Below is a table detailing the key structural features of this compound and their expected influence on its chemical behavior.
| Structural Feature | Expected Chemical Influence |
| Phenyl Group | Site for electrophilic aromatic substitution reactions; influences the electronic properties of the conjugated system. |
| Alkene Double Bond | Potential for addition and polymerization reactions; conjugation with the phenyl ring affects reactivity. |
| Trichloromethyl Group | Strong electron-withdrawing inductive effect, activating the double bond for nucleophilic attack; potential leaving group in substitution reactions. |
Overview of the Research Landscape and Unexplored Aspects of 3,3,3 Trichloro 1 Propenyl Benzene Derivatives
Direct Synthesis Strategies for this compound
Direct synthesis methods provide a straightforward approach to obtaining this compound. These strategies often involve the direct modification of propenylbenzene precursors.
Chlorination of Propenylbenzene Derivatives
The synthesis of this compound can be achieved through the chlorination of propenylbenzene derivatives. One documented method involves the reaction of benzene (B151609) with 3,3,3-trichloropropene in the presence of a suitable catalyst. ontosight.ai This approach directly introduces the trichloropropenyl group to the benzene ring. The reactivity of this compound is characteristic of both benzene derivatives and chlorinated alkenes, allowing for participation in reactions like additions and substitutions. ontosight.ai
Optimization of Reaction Conditions for Preparative Scale
For the synthesis to be viable on a larger, preparative scale, optimization of reaction conditions is crucial. This includes factors such as catalyst choice, reaction temperature, and reactant ratios to maximize yield and purity. While specific optimized conditions for the large-scale synthesis of this compound are not detailed in the provided information, the general principle of optimizing such reactions is a standard practice in chemical manufacturing to ensure economic feasibility. google.com
Indirect Synthetic Routes to Trichlorovinyl-Substituted Benzene Compounds
Indirect routes offer alternative pathways to trichlorovinyl-substituted benzene compounds, often employing multi-step sequences or specialized reaction methodologies.
Approaches via Atom Transfer Radical Addition (ATRA) Methodologies
Atom Transfer Radical Addition (ATRA) presents a powerful method for the formation of carbon-carbon and carbon-halogen bonds. nih.gov This methodology can be applied to the synthesis of trichlorovinyl-substituted benzene compounds. For instance, a ruthenium-catalyzed aromatic atom transfer radical cyclization (ArATRC) has been reported for the synthesis of benzyl- and allyl-halide substituted naphthalenes. chemrxiv.org This process involves the sequential ATRA and ATRC of aryl-butadiene substrates with halogenated alkanes. chemrxiv.org While not a direct synthesis of this compound, the principles of ATRA are applicable to the construction of similar chlorinated structures. nih.govtu-clausthal.demdpi.comrsc.org The development of photoredox catalysis has further expanded the scope of ATRA reactions, allowing them to proceed under mild conditions with high efficiency. nih.gov
Multi-step Synthesis from Chloral (B1216628) Hydrate (B1144303) or Trichloroethene Analogues
Multi-step synthetic sequences starting from readily available materials like chloral hydrate or trichloroethene provide alternative entries to trichlorovinyl-substituted aromatics.
Chloral hydrate can be prepared through the chlorination of ethanol. nih.govnih.gov It serves as a precursor for generating the trichloromethyl group. For example, 3,3,3-trichloro-1-nitroprop-1-ene can be synthesized from chloral hydrate and nitromethane (B149229) via a Henry condensation. nih.gov This nitroalkene can then potentially undergo further transformations to yield the desired phenyl-substituted product. Another approach involves the reaction of trichloroethylene (B50587) with hypochlorous acid to produce chloral hydrate. sciencemadness.org
Trichloroethene itself is a versatile starting material. nih.gov It can be used in the synthesis of various chlorinated compounds. For instance, 2-nitroperchlorobutadiene has been synthesized from trichloroethene in a three-step process. mdpi.com These types of polyhalogenated building blocks can then be used in subsequent reactions to construct more complex molecules. mdpi.com
Stereocontrolled Synthesis of Analogous Fluoro-Trichloropropenyl Systems
The principles of stereocontrolled synthesis are crucial for preparing specific isomers of complex molecules. While direct examples for this compound are not provided, methodologies for the stereocontrolled synthesis of analogous fluorinated systems offer valuable insights. For example, the stereocontrolled synthesis of fluorinated isochromans has been achieved using iodine(I)/iodine(III) catalysis. nih.gov Similarly, stereocontrolled routes to fluorinated C-glycosides and (S)-g-fluoroleucine have been developed, demonstrating the ability to control stereochemistry in complex fluorinated molecules. d-nb.infothieme-connect.de These strategies often rely on chiral starting materials or chiral catalysts to direct the formation of a specific stereoisomer. beilstein-journals.orgrsc.org Such approaches could potentially be adapted for the stereocontrolled synthesis of specific E/Z isomers of this compound or its derivatives.
Table of Reaction Components and Products
| Starting Material | Reagent(s) | Product | Reference |
| Benzene | 3,3,3-Trichloropropene, Catalyst | This compound | ontosight.ai |
| 2,3-Aryl-1,3-butadiene substrates | Halogenated alkanes, [Cp*RuCl(PPh3)2] | Benzyl- and allyl-halide substituted naphthalenes and dihydronaphthalenes | chemrxiv.org |
| Ethanol | Chlorine | Chloral hydrate | nih.govnih.gov |
| Chloral hydrate | Nitromethane | 3,3,3-Trichloro-1-nitroprop-1-ene | nih.gov |
| Trichloroethylene | Hypochlorous acid | Chloral hydrate | sciencemadness.org |
| Trichloroethylene | Multiple steps | 2-Nitroperchlorobutadiene | mdpi.com |
| 2-Vinyl benzaldehydes | Iodine(I)/Iodine(III) catalyst | Fluorinated isochromans | nih.gov |
Preparation of Key Intermediates for this compound Synthesis
The synthesis of this compound relies on the availability of specific chlorinated building blocks. This section details the preparation of crucial intermediates, namely 3,3,3-trichloroprop-1-ene (B3031275) and its functionalized variants, as well as aniline-based precursors incorporating a trichlorovinyl moiety.
Generation of 3,3,3-Trichloroprop-1-ene and its Derivatives
3,3,3-Trichloroprop-1-ene (CH₂=CHCCl₃) serves as a fundamental precursor. nist.gov Its synthesis and the preparation of its derivatives are critical steps. A common strategy for obtaining related chlorinated propenes involves the elimination of hydrogen halides from polychlorinated propanes. For instance, the related compound 1,1,3-trichloroprop-1-ene can be prepared through the elimination of a hydrogen halide from its precursor, 1,1,1,3-tetrachloropropane (B89638). researchgate.net
A significant derivative, 3,3,3-trichloro-1-nitroprop-1-ene, is synthesized through a three-step protocol that starts from nitromethane and chloral hydrate. mdpi.com This nitro-functionalized derivative is a versatile building block for further chemical transformations, particularly in cycloaddition reactions to form complex heterocyclic systems. mdpi.com The presence of the nitro group enhances the electrophilic character of the double bond, making it a potent component in reactions with nucleophiles. mdpi.com
Another key aspect in the chemistry of these intermediates is their role in the synthesis of other valuable compounds. For example, 3,3,3-trichloropropene is a reactant, along with 1,1,1,3-tetrachloropropane and 1,1,3-trichloroprop-1-ene, in the production of 3,3,3-trifluoropropene (B1201522) (HFO-1243zf) when treated with hydrogen fluoride. google.com
The table below summarizes key intermediates and their synthetic precursors.
| Derivative Name | CAS Number | Formula | Starting Materials |
| 3,3,3-Trichloroprop-1-ene | 2233-00-3 | C₃H₃Cl₃ | Not specified |
| 1,1,3-Trichloroprop-1-ene | Not specified | C₃H₃Cl₃ | 1,1,1,3-Tetrachloropropane |
| 3,3,3-Trichloro-1-nitroprop-1-ene | Not specified | C₃H₂Cl₃NO₂ | Nitromethane, Chloral hydrate mdpi.com |
Synthesis of Functionalized Trichlorovinyl Aniline (B41778) Precursors
The creation of functionalized aniline precursors containing a trichlorovinyl or a related polyhalogenated vinyl group is essential for constructing more complex molecules. A robust method involves the reaction of various aniline derivatives with highly reactive polyhalogenated building blocks.
One notable pathway utilizes pentachloro-2-nitro-1,3-butadiene as a starting material. beilstein-journals.org This compound reacts with mercaptoacetic acid esters via a vinylic substitution to yield an intermediate. beilstein-journals.org This intermediate is then cyclized with various substituted anilines to produce a series of (Z)-3-aryl-2-(2,3,3-trichloro-1-nitroallylidene)thiazolidin-4-ones. beilstein-journals.orgmdpi.com This process effectively couples the trichlorovinyl-like moiety with a functionalized aniline core. beilstein-journals.org
The reaction is a key step for synthesizing uniquely substituted thiazolidin-4-ones, which are themselves a class of compounds with significant chemical interest. beilstein-journals.org The yields of these cyclization reactions are generally good, demonstrating the efficiency of this method for creating functionalized aniline precursors. beilstein-journals.orgmdpi.com
The table below presents the yields for the synthesis of various functionalized (Z)-2-allylidenethiazolidin-4-ones from the reaction of the appropriate precursor with different anilines. beilstein-journals.org
| Product Compound | Aniline Derivative Used | Yield (%) |
| 7 | Aniline | 74 |
| 8 | 4-Methylaniline | 75 |
| 9 | 4-Methoxyaniline | 81 |
| 10 | 4-Fluoroaniline | 71 |
| 11 | 4-Chloroaniline | 73 |
| 12 | 4-Bromoaniline | 69 |
| 13 | 4-Iodoaniline | 65 |
| 14 | 4-Ethylaniline | 78 |
| 15 | 4-(Trifluoromethyl)aniline | 68 |
| 16 | 3-Chloroaniline | 70 |
| 17 | 2-Chloroaniline | 62 |
| 18 | 2,4-Dichloroaniline | 64 |
Chemical Reactivity and Transformations of 3,3,3 Trichloro 1 Propenyl Benzene
Reactivity of the 3,3,3-Trichloro-1-propenyl Moiety
The 3,3,3-trichloro-1-propenyl group is characterized by an alkene double bond and a trichloromethyl group, both of which are sites for chemical transformations. The strong electron-withdrawing nature of the three chlorine atoms significantly influences the reactivity of the adjacent allylic system.
Nucleophilic Substitution Reactions Involving the Trichloromethyl Group
The trichloromethyl group (-CCl₃) is generally considered inert to nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions due to significant steric hindrance and the strong inductive electron-withdrawing effect of the chlorine atoms, which destabilizes potential carbocation intermediates. cdnsciencepub.compw.live However, the reactivity can be altered under specific conditions.
Research into related structures, such as trichloromethyl pyrimidines, has shown that the chlorine atoms in a trichloromethyl group attached to an electron-withdrawing system can behave as electrophilic leaving groups. rsc.org This is facilitated by the formation of a "σ-hole," a region of positive electrostatic potential on the chlorine atom, which can interact with a nucleophile. rsc.org For instance, soft nucleophiles like thiophenolate can attack a chlorine atom, leading to a reduction of the trichloromethyl group rather than a classic substitution at the carbon. rsc.org In the context of (3,3,3-Trichloro-1-propenyl)benzene, this suggests that reactions with certain nucleophiles might lead to dichlorinated products via a reductive dechlorination pathway instead of direct substitution of the -CCl₃ group.
Nucleophilic substitution reactions at the carbon of the trichloromethyl group are generally slow and require harsh conditions, often due to both the steric bulk and the electronic effects of the group. cdnsciencepub.com
Table 1: Potential Nucleophilic Reactions at the Trichloromethyl Group
| Nucleophile | Proposed Reaction Type | Potential Product(s) | Remarks |
|---|---|---|---|
| Thiophenolate (PhS⁻) | Reductive Dechlorination (Attack on Cl) | (3,3-Dichloro-1-propenyl)benzene | Based on analogy with trichloromethyl pyrimidines. rsc.org |
| Strong Bases (e.g., NaNH₂) | Elimination/Rearrangement | Complex mixture, potential for benzyne (B1209423) intermediates | High temperatures and very strong bases may be required. libretexts.org |
Intramolecular Rearrangements and Chlorine Migration Pathways
Allylic systems containing a trichloromethyl group are susceptible to intramolecular rearrangements, particularly allylic shifts of chlorine atoms. Studies on analogous compounds, such as 1,1,1-trichloro-2-alken-4-ones, demonstrate that they can undergo allylic rearrangements where a chlorine atom migrates from the C-1 to the C-3 position (a 1,3-shift). cdnsciencepub.com This type of rearrangement is often catalyzed by silica (B1680970) or acid. cdnsciencepub.com
In the case of this compound, a similar 1,3-allylic rearrangement would result in the formation of (1,3,3-Trichloro-1-propenyl)benzene. This process involves the migration of a chlorine atom from the C-3 position to the C-1 position of the propenyl chain, with a corresponding shift of the double bond.
Furthermore, reactions of similar structures, like 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, with amines can be accompanied by a prototropic allyl rearrangement, leading to a more stable conjugated system. researchgate.net This indicates that the (3,3,3-trichloro-1-propenyl) system is dynamic, with the potential for both chlorine migration and proton shifts leading to isomeric products under different reaction conditions.
Table 2: Potential Intramolecular Rearrangement of this compound
| Reaction Type | Catalyst/Conditions | Product | Isomerization Pathway |
|---|---|---|---|
| Allylic Rearrangement | Acid or Lewis Acid (e.g., silica) | (1,3,3-Trichloro-1-propenyl)benzene | 1,3-shift of a chlorine atom. cdnsciencepub.com |
Radical Addition Reactions to the Trichloroalkene Bond
The alkene bond in this compound is a potential site for radical addition reactions. The reactivity of the double bond is influenced by both the phenyl group and the strongly electron-withdrawing trichloromethyl group. Multi-halogen-substituted alkanes are known to be precursors for carbon-centered radicals upon single-electron reduction. rsc.org
While specific studies on radical additions to this compound are not prevalent, general principles of radical chemistry can be applied. The addition of a radical species (R•) to the double bond would proceed via a radical intermediate. The regioselectivity of the addition would be determined by the stability of the resulting radical. Attack at the C-2 position is more likely as it would generate a radical at C-1, which is stabilized by the adjacent phenyl ring (benzylic radical).
Conversely, the trichloromethyl group itself can act as a source for the trichloromethyl radical (•CCl₃) under photolytic or radical-initiating conditions, which can then participate in other reactions. acs.org
Reactivity of the Phenyl Ring in this compound
The primary reaction type for the benzene (B151609) ring is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the nature of the substituent already present on the ring. numberanalytics.com
Electrophilic Aromatic Substitution Mechanisms and Directing Effects
The mechanism of EAS involves two main steps: the attack of the aromatic ring's π-electrons on a strong electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the removal of a proton from the ring to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is typically the rate-determining step because it temporarily disrupts the stable aromatic system. masterorganicchemistry.com
Substituents on the benzene ring affect the stability of the arenium ion intermediate and thus influence the reaction rate and the position of the incoming electrophile. libretexts.orgpressbooks.pub They are broadly classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho-, para-directing or meta-directing. leah4sci.com
Activating groups donate electron density to the ring, stabilizing the positive charge of the arenium ion and making the ring more nucleophilic. masterorganicchemistry.com They typically direct incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating groups withdraw electron density from the ring, destabilizing the arenium ion and making the ring less reactive. masterorganicchemistry.com Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org
Influence of the (3,3,3-Trichloro-1-propenyl) Substituent on Ring Reactivity
The (3,3,3-Trichloro-1-propenyl) substituent's effect on the phenyl ring is a combination of its constituent parts: the propenyl group and the trichloromethyl group.
Inductive Effect : The trichloromethyl group is intensely electron-withdrawing due to the high electronegativity of the three chlorine atoms. This strong negative inductive effect (-I) pulls electron density away from the propenyl chain and, subsequently, from the phenyl ring. libretexts.org This effect significantly deactivates the ring towards electrophilic attack. The trifluoromethyl group (-CF₃), which is analogous, is known to be strongly deactivating. masterorganicchemistry.com
Resonance Effect : The propenyl group connected to the phenyl ring allows for resonance interaction. However, the double bond is not directly conjugated with an electron-donating or strongly withdrawing group in a way that would create a powerful activating or deactivating resonance effect across the whole substituent. The vinyl group itself is generally considered a weak activator.
The dominant influence is the powerful inductive withdrawal from the -CCl₃ group. Therefore, the (3,3,3-Trichloro-1-propenyl) substituent as a whole is strongly deactivating.
Regarding directing effects, deactivating groups generally direct incoming electrophiles to the meta position because the ortho and para positions are even more destabilized in the arenium ion intermediate. The strong inductive withdrawal of the (3,3,3-Trichloro-1-propenyl) group would make it a meta-director for electrophilic aromatic substitution reactions.
Table 3: Predicted Influence of the (3,3,3-Trichloro-1-propenyl) Substituent in Electrophilic Aromatic Substitution
| Feature | Effect | Justification | Predicted Outcome |
|---|---|---|---|
| Ring Reactivity | Strongly Deactivating | The powerful inductive electron withdrawal (-I effect) of the -CCl₃ group dominates, reducing the nucleophilicity of the phenyl ring. libretexts.orgmasterorganicchemistry.com | Reaction rates for EAS will be significantly slower than for benzene. |
| Directing Effect | meta-Directing | The substituent destabilizes the arenium ion intermediate, with the ortho and para positions being the most destabilized due to their proximity to the positive charge. This makes the meta position the least unfavorable for attack. pressbooks.publibretexts.org | Electrophiles (e.g., -NO₂, -Br, -SO₃H) will preferentially add to the meta position. |
Cycloaddition Reactions Involving the Propenyl Moiety
The carbon-carbon double bond in the propenyl side chain of this compound is an excellent substrate for cycloaddition reactions. The presence of the electron-withdrawing trichloromethyl group makes the alkene highly electrophilic, promoting reactions with nucleophilic partners.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org The reaction involves a 1,3-dipole, such as a nitrile N-oxide or diazomethane (B1218177), and a dipolarophile, in this case, the propenyl group of this compound.
With Nitrile N-Oxides: Studies on the closely related compound, 3,3,3-trichloro-1-nitroprop-1-ene (TNP), provide significant insight. TNP reacts readily with various aryl-substituted nitrile N-oxides in what is described as a polar, zw-type (zwitterionic) [3+2] cycloaddition. mdpi.comnih.govresearchgate.net In these reactions, the electron-poor TNP acts as a potent electrophile, while the nitrile oxides serve as moderate nucleophiles. mdpi.comresearchgate.net The reactions proceed at room temperature to produce 2-isoxazoline derivatives with moderate to high yields. mdpi.com It is expected that this compound would react similarly to yield 3-aryl-5-(phenyl)-5-(trichloromethyl)-4,5-dihydroisoxazoles. The reaction is highly efficient and often leads to a single regioisomeric product. mdpi.comnih.gov
Table 2: Representative [3+2] Cycloaddition of TNP with Aryl Nitrile N-Oxides
| Nitrile N-Oxide (Ar-CNO) | Solvent | Time | Yield of Isoxazoline (B3343090) | Reference |
| Benzonitrile N-oxide | THF | 24h | Moderate to High | mdpi.com |
| 4-Methoxybenzonitrile N-oxide | THF | 24h | Moderate to High | mdpi.comnih.gov |
| 4-Nitrobenzonitrile N-oxide | THF | 24h | Moderate to High | mdpi.com |
Data based on studies with 3,3,3-trichloro-1-nitroprop-1-ene (TNP), a structural analog.
With Diazomethanes: The propenyl moiety is also expected to react with diazomethane (CH₂N₂). Diazomethane is a nucleophile that can add to electron-deficient alkenes. masterorganicchemistry.com The reaction of diazomethane with trifluoromethyl-substituted propenes is known to produce pyrazoline derivatives. researchgate.net By analogy, the reaction with this compound would likely yield a pyrazoline ring system. The regioselectivity of this addition would be determined by the electronic character of the reactants. wikipedia.org
The stereochemistry and regiochemistry of [3+2] cycloaddition reactions are critical aspects that determine the structure of the final product. These outcomes are often explained using frontier molecular orbital (FMO) theory or the more recent Molecular Electron Density Theory (MEDT). wikipedia.orgmdpi.commdpi.com
Regioselectivity: In the reaction between TNP and nitrile N-oxides, the process is highly regioselective, with only one of the two possible regioisomers being formed. mdpi.comnih.gov MEDT analysis indicates that these reactions have a high polar character with a net electron density flow from the nitrile oxide (nucleophile) to the trichlorinated alkene (electrophile). mdpi.comresearchgate.net The regioselectivity is correctly predicted by the analysis of Parr functions, which show the most favorable interaction is between the oxygen atom of the nitrile oxide and the carbon atom bonded to the trichloromethyl group (C-CCl₃). mdpi.comnih.govnih.gov This leads to the formation of isoxazolines where the CCl₃ group is at the 5-position of the ring.
Stereochemistry and Mechanism: The [3+2] cycloaddition is generally a concerted process, meaning bond formation occurs in a single step, which results in a high degree of stereospecificity where the stereochemistry of the alkene is retained in the product. wikipedia.org For the reaction of TNP with nitrile N-oxides, the mechanism is described as a one-step, two-stage process. The formation of the first bond (C-C) precedes the formation of the second bond (O-C) within the same transition state. mdpi.comnih.govnih.gov Experimental results for related systems show that the cycloaddition can be highly stereoselective, leading to specific diastereomers, such as those with a trans configuration of the substituents at the 4- and 5-positions of the isoxazoline ring. nih.gov
Table 3: Predicted Regiochemical Outcome of [3+2] Cycloaddition
| Reactants | Dipole | Dipolarophile | Predicted Regioisomer | Theoretical Basis |
| Ar-CNO + Ph-CH=CH-CCl₃ | Nitrile N-Oxide | This compound | 3-Aryl-4-phenyl-5-(trichloromethyl)isoxazoline | Favorable O-C(CCl₃) interaction mdpi.comnih.gov |
Mechanistic Investigations into Reactions of 3,3,3 Trichloro 1 Propenyl Benzene and Analogues
Reaction Mechanism Elucidation via Experimental and Theoretical Approaches
The elucidation of reaction mechanisms for compounds like (3,3,3-Trichloro-1-propenyl)benzene often involves a synergistic approach, combining experimental observations with theoretical calculations to build a comprehensive picture of the reaction pathway.
The reactions of this compound and its analogues can proceed through various intermediates, the nature of which dictates the final products. Theoretical studies, particularly using methods like the Molecular Electron Density Theory (MEDT), have been instrumental in characterizing these transient species. nih.gov For instance, in cycloaddition reactions involving analogues like 3,3,3-trichloro-1-nitroprop-1-ene, zwitterionic intermediates have been proposed. researchgate.net These intermediates are charged species that are not stable enough to be isolated but represent crucial points along the reaction coordinate.
Computational models, such as those at the B3LYP level of theory, have been used to calculate the properties of these intermediates and the transition states that connect them. acs.org Transition states are high-energy structures that represent the bottleneck of a reaction. Their characterization is key to understanding the reaction's feasibility and rate. For example, in electrophilic aromatic substitution reactions, a common reaction type for benzene (B151609) derivatives, the formation of a positively charged intermediate known as a benzenonium ion (or Wheland intermediate) is a key step. libretexts.orgmsu.edu The stability of this intermediate, which is influenced by the substituents on the benzene ring, directly affects the energy of the transition state and thus the reaction rate. libretexts.org
In some cases, molecular rearrangements can occur through specific intermediates. For example, the di-π-methane rearrangement mechanism has been supported by theoretical studies on fullerene derivatives, highlighting the role of specific intermediate structures. acs.org
Here is an interactive data table summarizing key intermediates and transition states in related reactions:
| Reaction Type | Reactant Analogue | Intermediate/Transition State | Theoretical Method | Key Findings |
| [3+2] Cycloaddition | 3,3,3-Trichloro-1-nitroprop-1-ene | Zwitterionic intermediate | MEDT | Reaction proceeds through a polar, two-stage, one-step mechanism. nih.gov |
| Electrophilic Aromatic Substitution | Benzene | Wheland Intermediate (Benzenonium ion) | Not Specified | Stability of the intermediate influences the transition state energy and reaction rate. libretexts.org |
| Di-π-methane Rearrangement | Fullerene Derivatives | acs.orgontosight.ai open/ acs.orgacs.org closed structure | B3LYP | This intermediate is more favorable than previously proposed structures. acs.org |
| Ring-opening of 2-benzoxazolinone | 2-benzoxazolinone with methylamine | Four-centered transition state | B3LYP/6-31G* | The neutral concerted mechanism is the most favorable pathway in the gas phase. |
In the context of electrophilic aromatic substitution, the initial attack of the electrophile on the benzene ring to form the benzenonium intermediate is typically the slow, rate-determining step. msu.edu This is because the aromaticity of the benzene ring is temporarily lost in this step, leading to a high activation energy. libretexts.org
For cycloaddition reactions, kinetic studies coupled with theoretical calculations have shown that the reactions are often kinetically controlled, meaning the product distribution is determined by the relative rates of formation of the different possible products. nih.gov The activation Gibbs free energies for these reactions can be calculated to predict their feasibility. nih.gov
The following table summarizes findings from kinetic studies on related reactions:
| Reaction Type | Key Finding |
| Electrophilic Aromatic Substitution | The formation of the benzenonium intermediate is the rate-determining step. msu.edu |
| [3+2] Cycloaddition of 3,3,3-Trichloro-1-nitroprop-1-ene | The reaction is kinetically controlled and irreversible. nih.gov |
| Fluorination of 1,3-diketones | The rate-determining step for difluorination was the enolization of the intermediate 2-fluoro-1,3-diketone. researchgate.net |
Advanced Applications in Organic Synthesis and Chemical Research
Utility as a Synthon for Complex Organic Molecules
The strategic placement of reactive sites within (3,3,3-Trichloro-1-propenyl)benzene makes it a valuable synthon, or building block, in organic synthesis. The interplay between the aromatic ring and the trichloro-alkenyl side chain allows for a diverse range of chemical transformations.
This compound serves as a versatile precursor for a variety of functionalized molecules. The chemical reactivity of the compound is primarily associated with its benzene (B151609) ring and the chlorinated propenyl group. ontosight.ai The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. nih.govopenaccessjournals.com Concurrently, the double bond in the propenyl chain is susceptible to addition reactions, while the trichloromethyl group can participate in substitution or elimination reactions, leading to further molecular diversity. ontosight.ai
The synthetic utility is highlighted by its ability to be transformed into other valuable intermediates. For instance, the modification of the propenyl side chain can lead to the formation of various aliphatic structures, while transformations involving the benzene ring can yield a wide array of substituted aromatic compounds. nih.gov This dual reactivity makes it a practical starting point for synthesizing molecules with combined aromatic and aliphatic features.
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Potential Application |
| Electrophilic Aromatic Substitution | Nitrating or sulfonating agents | Introduction of -NO2 or -SO3H groups on the benzene ring | Intermediate for dyes, pharmaceuticals |
| Addition to Alkene | Halogens (e.g., Br2) | Dihaloalkane | Precursor for further functionalization |
| Nucleophilic Substitution | Strong nucleophiles | Replacement of chlorine atoms | Synthesis of new organochlorine derivatives |
| Elimination | Base | Formation of a dichlorodienyl system | Creation of conjugated systems |
This table illustrates potential transformations based on the known reactivity of similar chemical structures.
The structural motifs present in this compound are of significant interest in the synthesis of pharmacologically active compounds. ontosight.ai Heterocyclic structures, such as isoxazolines and indoles, form the core of many therapeutic agents, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties. nih.govrsc.orgmdpi.com
While direct synthesis of these scaffolds from this compound is a specialized area of research, its derivatives are valuable precursors. For example, related compounds like 3,3,3-trichloro-1-nitroprop-1-ene are known to participate in [3+2] cycloaddition reactions with nitrile oxides to form highly functionalized isoxazoline (B3343090) rings. nih.gov This suggests that this compound could be chemically modified to an analogous reactive species, thereby providing a pathway to these important heterocyclic systems. The presence of the trichloromethyl group can enhance the biological activity or metabolic stability of the resulting molecules. nih.gov
Furthermore, the phenylpropenyl unit is a substructure found in various natural products and synthetic drugs. The ability to functionalize both the aromatic ring and the side chain of this compound allows for the systematic development of compound libraries for drug discovery programs. openaccessjournals.com The synthesis of complex indole (B1671886) alkaloids, for example, often relies on the assembly of functionalized benzene rings with appropriate side chains. rsc.org
| Target Scaffold | Synthetic Strategy | Relevance |
| Isoxazolines | Modification to a suitable dipolarophile followed by [3+2] cycloaddition | Core structure in various biologically active compounds. mdpi.com |
| Functionalized Indoles | Multi-step synthesis involving side-chain and ring modifications | Foundational structure in numerous alkaloids and pharmaceuticals. rsc.org |
| Pyrrolidines | Tandem reactions involving the alkene functionality | Important heterocyclic system in medicinal chemistry. acs.org |
This table outlines potential synthetic pathways to pharmacologically relevant scaffolds, drawing parallels from the reactivity of similar compounds.
Potential in Materials Science and Polymer Chemistry
The unique combination of an aromatic ring and a highly chlorinated aliphatic chain gives this compound properties that are of interest in materials science, particularly in the development of specialty polymers and advanced composite materials.
This compound can be classified as an alkenyl aromatic monomer, making it a candidate for polymerization reactions. The vinyl group (C=C double bond) can participate in chain-growth polymerization, similar to other aromatic monomers like styrene (B11656) or diisopropenylbenzene. google.com The polymerization could potentially be initiated by radical, cationic, or other methods known to be effective for vinyl monomers. google.comacs.org
The incorporation of this compound into a polymer backbone would be expected to impart specific properties to the resulting material. The bulky and highly chlorinated trichloromethylphenyl group would likely increase the polymer's glass transition temperature, thermal stability, and density. Furthermore, the high chlorine content would contribute to flame retardancy, a desirable characteristic for many advanced materials applications. Homopolymers of the related 3,3,3-trichloropropene have been shown to produce high-melting-point solids. google.com
Polymers derived from this compound could serve as either the matrix or a functional additive in advanced composite materials. When used as the polymer matrix, its inherent properties, such as thermal stability and flame resistance, would be transferred to the composite. These materials could find applications in environments requiring high performance and safety standards.
Analytical Methodologies for the Academic Study of 3,3,3 Trichloro 1 Propenyl Benzene
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to isolating (3,3,3-Trichloro-1-propenyl)benzene from reaction mixtures and quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a versatile technique for the analysis and purification of this compound, particularly due to its applicability to a wide range of non-volatile and semi-volatile compounds. epa.gov A reverse-phase (RP) HPLC method is particularly effective for this compound. sielc.com Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve efficient separation.
A typical RP-HPLC setup would utilize a C18 column as the stationary phase. ejgm.co.uk The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com | Provides good retention and separation for non-polar to moderately polar organic compounds. |
| Mobile Phase | Acetonitrile:Water with Phosphoric/Formic Acid sielc.com | The organic modifier (acetonitrile) and aqueous phase allow for gradient or isocratic elution to resolve the compound from impurities. Acid improves peak symmetry. |
| Detection | UV/Vis (e.g., PDA at 254 nm) ejgm.co.uk | The benzene (B151609) ring in the molecule contains a chromophore that absorbs UV light, enabling sensitive detection. |
| Flow Rate | 1.0 mL/min ejgm.co.uk | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Injection Volume | 20 µL ejgm.co.uk | A typical volume for analytical scale HPLC. |
Gas Chromatography (GC) for Volatile Trichloro-Compounds
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for trichlorinated substances like this compound. nist.govepa.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The selection of the GC column is critical. A non-polar or medium-polarity column is typically used for the analysis of chlorinated aromatic compounds. The temperature program of the GC oven is optimized to ensure a good separation between the analyte and any other volatile components in the sample mixture. GC is particularly useful for assessing the purity of the compound and for quantitative analysis. nist.govepa.gov The National Institute of Standards and Technology (NIST) provides GC data for structurally related compounds, which can serve as a reference. nist.govnist.gov
Advanced Spectroscopic Characterization for Structural Confirmation
Following purification, spectroscopic methods are employed to confirm the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the benzene ring and the vinylic protons of the propenyl group. libretexts.org The aromatic protons would typically appear in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The vinylic protons on the double bond would resonate at approximately 6-7 ppm, with their coupling pattern (splitting) revealing their cis/trans relationship.
The ¹³C NMR spectrum provides information on each carbon atom. The carbon atoms of the benzene ring would produce signals in the aromatic region (~120-140 ppm). The carbons of the propenyl chain, including the one bonded to the three chlorine atoms (CCl₃), would have characteristic chemical shifts. The CCl₃ carbon would be significantly shifted due to the strong deshielding effect of the electronegative chlorine atoms. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| Aromatic Protons (C₆H₅) | ~7.0 - 8.0 | ~125 - 140 | Anisotropic effect of the benzene ring. libretexts.org |
| Vinylic Protons (-CH=CH-) | ~6.0 - 7.0 | ~120 - 140 | Electronegativity of adjacent groups and π-system. |
| Trichloromethyl Carbon (-CCl₃) | N/A | ~90 - 100 | Strong deshielding by three chlorine atoms. researchgate.net |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation patterns. spectrabase.com When coupled with Gas Chromatography (GC-MS), it provides a powerful combination for separating and identifying components in a mixture. epa.govsdiarticle5.com
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. A key feature would be the isotopic pattern of this peak, which arises from the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). The characteristic 3:1 natural abundance of these isotopes results in a distinctive pattern for ions containing chlorine atoms, which helps to confirm the number of chlorine atoms in the molecule and its fragments.
Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways would include the loss of chlorine atoms, the cleavage of the propenyl chain, and the formation of a stable tropylium (B1234903) ion or other resonant structures. Analysis of these fragment ions provides corroborating evidence for the proposed structure. mdpi.com
Future Research Directions and Unexplored Avenues for 3,3,3 Trichloro 1 Propenyl Benzene Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The reactivity of the C=C double bond and the C-Cl bonds in (3,3,3-Trichloro-1-propenyl)benzene offers a rich playground for catalytic method development. Future research should prioritize the exploration of novel catalytic systems to achieve transformations that are currently challenging or inefficient.
Transition metal catalysis, particularly with palladium and rhodium, holds immense promise. Palladium-catalyzed cross-coupling reactions, which are workhorses in modern organic synthesis, could be adapted for the functionalization of the trichloromethyl group or the aromatic ring. For instance, the development of robust palladium catalysts could enable the selective mono-, di-, or tri-arylation/alkenylation of the -CCl3 group, providing access to a diverse array of novel derivatives. Furthermore, palladium-catalyzed hydrodechlorination offers a pathway to selectively reduce the number of chlorine atoms, yielding di- or mono-chlorinated analogues that may exhibit distinct reactivity and biological activity. mdpi.com
Rhodium catalysis presents another exciting frontier. Rhodium-catalyzed hydroformylation could introduce an aldehyde group, a versatile synthetic handle, at various positions. Moreover, rhodium-catalyzed C-H activation of the phenyl ring, followed by coupling with the propenyl moiety, could lead to the formation of complex polycyclic structures. The exploration of rhodium-catalyzed allylic C-H functionalization could also provide a direct route to introduce new substituents at the allylic position, bypassing the need for pre-functionalized starting materials. rsc.orgnih.govthieme-connect.com
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts and ligands in transition metal catalysis. Their strong sigma-donating ability can stabilize metallic centers in various oxidation states, enabling unique reactivity. Future work should explore NHC-ligated transition metal complexes for transformations of this compound. For example, NHC-Pd or NHC-Rh complexes could exhibit enhanced catalytic activity and selectivity in cross-coupling or hydrodechlorination reactions. Furthermore, the potential of NHC organocatalysis itself in activating the double bond for conjugate additions or cycloadditions warrants investigation.
| Catalyst System | Potential Transformation | Expected Product Class |
| Palladium/Ligand | Selective C-Cl arylation | Aryl-substituted propenylbenzenes |
| Rhodium/Ligand | Hydroformylation | Phenyl-substituted aldehydes |
| NHC-Metal Complex | Cross-coupling | Functionalized propenylbenzenes |
| Organo-NHC | Conjugate Addition | Substituted phenylpropanes |
Exploration of Asymmetric Synthesis and Chiral Induction
The propenyl moiety in this compound is prochiral, offering the opportunity to introduce stereocenters and synthesize enantiomerically enriched compounds. The development of asymmetric catalytic methods for this substrate is a critical area for future research, as chiral molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science.
A primary focus should be on the asymmetric hydrogenation of the double bond. The use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) or N-heterocyclic carbene ligands, could afford chiral (3,3,3-trichloropropyl)benzene derivatives with high enantioselectivity. ajchem-b.comresearchgate.netmagtech.com.cndiva-portal.orgnih.gov The bulky and electron-withdrawing trichloromethyl group is expected to play a significant role in the stereochemical outcome of the reaction, and understanding its influence will be key to designing effective catalysts.
Asymmetric dihydroxylation, a powerful method for creating chiral diols, is another promising avenue. The Sharpless asymmetric dihydroxylation, employing osmium tetroxide and a chiral ligand, could be applied to this compound to produce the corresponding vicinal diol with high enantiomeric excess. nih.govyoutube.com These chiral diols are valuable intermediates for the synthesis of more complex molecules. The electron-withdrawing nature of the trichloromethyl group may influence the reaction rate and selectivity, necessitating careful optimization of reaction conditions.
Enantioselective cyclopropanation of the double bond would provide access to chiral cyclopropyl (B3062369) derivatives, which are important structural motifs in many biologically active compounds. Catalytic systems based on rhodium or copper with chiral diazo compounds or ylides could be explored for this transformation. rsc.orgnih.govthieme-connect.comrsc.orgresearchgate.net The stereochemical outcome will likely be influenced by the steric and electronic properties of both the substrate and the catalyst.
Chiral phase-transfer catalysis (PTC) represents another powerful tool for asymmetric synthesis. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netcrdeepjournal.org The application of chiral PTCs in the asymmetric epoxidation or aziridination of this compound could yield valuable chiral building blocks. Furthermore, asymmetric PTC could be employed for the enantioselective alkylation or arylation of derivatives of the title compound.
| Asymmetric Reaction | Catalyst Type | Potential Chiral Product |
| Hydrogenation | Chiral Rhodium or Iridium Complex | Chiral (3,3,3-trichloropropyl)benzene |
| Dihydroxylation | Osmium/Chiral Ligand | Chiral vicinal diol |
| Cyclopropanation | Chiral Rhodium or Copper Complex | Chiral trichloromethyl-substituted cyclopropane |
| Epoxidation | Chiral Phase-Transfer Catalyst | Chiral trichloromethyl-substituted epoxide |
Investigation of Green Chemistry Approaches for Synthesis and Reactions
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, should be integral to future research on this compound. Given the chlorinated nature of the compound, developing environmentally benign synthetic and transformation protocols is particularly crucial.
A key area of focus is the replacement of conventional volatile organic solvents with greener alternatives. merckmillipore.comgreenrosechemistry.comnih.govacs.orgrsc.org Research should explore the use of ionic liquids, supercritical fluids (like CO2), or bio-based solvents for the synthesis and reactions of this compound. Solvent-free reaction conditions, where the reactants themselves act as the solvent, should also be investigated whenever feasible.
Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reactions, often leading to higher yields and reduced by-product formation in shorter reaction times. researchgate.netchemmethod.commdpi.comscielo.org.mxacs.org The application of microwave irradiation to the synthesis and transformations of this compound could lead to more energy-efficient and cleaner processes.
Furthermore, exploring catalytic systems that utilize more abundant and less toxic metals as alternatives to precious metals like palladium and rhodium is a worthy long-term goal. Iron or copper-based catalysts, for example, could be investigated for some of the desired transformations.
| Green Chemistry Approach | Specific Application | Environmental Benefit |
| Alternative Solvents | Synthesis and reactions in ionic liquids or supercritical CO2 | Reduced use of volatile and toxic organic solvents |
| Microwave-Assisted Synthesis | Faster and more efficient synthesis and functionalization | Reduced energy consumption and waste generation |
| Recyclable Catalysts | Supported palladium nanoparticles for hydrodechlorination | Catalyst reuse, minimizing metal waste |
| Atom Economy | Catalytic additions and cycloadditions | Maximizing the incorporation of reactant atoms into the final product |
Q & A
Q. What are the recommended synthesis methods for (3,3,3-Trichloro-1-propenyl)benzene in laboratory settings?
- Methodological Answer : The synthesis typically involves halogenation of propenylbenzene derivatives. For example, controlled chlorination of 1-propenylbenzene using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under inert conditions can yield the target compound. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like polychlorinated byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical, as highlighted in analogous syntheses of sulfonyl chlorides and fluorinated propanes .
Q. How should this compound be stored to ensure stability and safety?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C to prevent thermal degradation or hydrolysis. Use secondary containment to avoid leaks, and ensure compatibility with materials like PTFE or glass. Safety protocols, including fume hood usage and personal protective equipment (PPE), should align with guidelines for chlorinated aromatics, as seen in safety data sheets for trichlorobenzenes .
Q. What spectroscopic techniques are essential for initial characterization?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is critical for assessing purity and identifying volatile impurities. For structural confirmation:
- NMR : ¹H and ¹³C NMR to resolve propenyl and aromatic protons.
- IR Spectroscopy : Detect C-Cl stretches (~550–600 cm⁻¹) and C=C vibrations (~1600–1680 cm⁻¹).
Reference mass spectral libraries (e.g., NIST) for fragmentation patterns, as demonstrated for (3-chloro-1-propenyl)benzene derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate data using X-ray crystallography to unambiguously determine molecular geometry. For example, crystal structures of similar chlorinated aromatics reveal packing effects that influence NMR chemical shifts or IR band splitting. If crystallography is impractical, employ DFT calculations to model electronic environments and compare with experimental spectra .
Q. What experimental strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Steric and Electronic Control : Use bulky bases (e.g., LDA) to direct electrophilic substitution away from the trichloromethyl group.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions.
- In Situ Monitoring : Employ techniques like HPLC or Raman spectroscopy to track reaction progress, as seen in studies on nitro- and cyclopropane-substituted benzenes .
Q. How can researchers analyze environmental degradation pathways of this compound?
- Methodological Answer : Conduct accelerated degradation studies under simulated environmental conditions (UV light, aqueous hydrolysis, microbial exposure). Use LC-MS/MS to identify breakdown products (e.g., dichlorostyrenes or chlorobenzene derivatives). Compare results with toxicological databases (e.g., NIH RePORTER, TSCATS) for chloropropanes and trichlorobenzenes to predict ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
